2-chloro-N-cyclopropyl-N-{[4-(propan-2-yl)phenyl]methyl}acetamide
Description
Properties
IUPAC Name |
2-chloro-N-cyclopropyl-N-[(4-propan-2-ylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO/c1-11(2)13-5-3-12(4-6-13)10-17(14-7-8-14)15(18)9-16/h3-6,11,14H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWOIRJDKWRORX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN(C2CC2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-N-cyclopropyl-N-{[4-(propan-2-yl)phenyl]methyl}acetamide (CAS Number: 1175648-47-1) is a chloroacetamide derivative that has garnered attention for its potential biological activities. This compound's structure features a cyclopropyl group and a substituted phenyl moiety, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial potential, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H20ClNO, with a molecular weight of 281.78 g/mol. The presence of the chlorine atom and the cyclopropyl group are significant for its biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that chloroacetamides, including derivatives like this compound, exhibit notable antimicrobial properties. A study screened various N-substituted phenyl-2-chloroacetamides for their effectiveness against common pathogens, including:
- Gram-positive bacteria : Staphylococcus aureus and methicillin-resistant S. aureus (MRSA)
- Gram-negative bacteria : Escherichia coli
- Fungi : Candida albicans
The results indicated that compounds with halogenated substituents on the phenyl ring exhibited enhanced lipophilicity, allowing better penetration through cell membranes and increasing antimicrobial efficacy .
Structure-Activity Relationship (SAR)
The biological activity of chloroacetamides is heavily influenced by their chemical structure. The substitution pattern on the phenyl ring plays a critical role in determining the potency of these compounds. For instance, compounds with para-substituted halogens showed superior activity against Gram-positive bacteria due to their favorable interaction with bacterial membranes. The following table summarizes key findings related to the SAR of chloroacetamides:
| Compound Structure | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria | Activity Against Fungi |
|---|---|---|---|
| This compound | High | Moderate | Moderate |
| N-(4-Chlorophenyl)-2-chloroacetamide | Very High | Low | Low |
| N-(4-Fluorophenyl)-2-chloroacetamide | High | Moderate | Moderate |
Case Studies
- Antimicrobial Screening : In a comprehensive study, twelve newly synthesized N-substituted phenyl-2-chloroacetamides were evaluated for their antimicrobial properties using quantitative structure-activity relationship (QSAR) analysis. The findings highlighted that the introduction of specific substituents significantly affected the antimicrobial efficacy against various pathogens, establishing a clear link between chemical structure and biological activity .
- Mechanism of Action : Further investigations into the mechanism revealed that these compounds target bacterial cell membranes, disrupting their integrity and leading to cell death. This mechanism is particularly effective against Gram-positive bacteria due to their unique cell wall composition.
- Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations indicated that this compound exhibited favorable absorption characteristics, suggesting potential for oral bioavailability in therapeutic applications .
Comparison with Similar Compounds
TRPA1 Receptor Antagonists
Compounds such as HC-030031 and CHEM-5861528 () share the N-arylacetamide backbone but incorporate dimethylxanthine cores and substituents like para-isopropyl or butylphenyl groups. These derivatives exhibit TRPA1 antagonism (IC50: 4–10 μM), with HC-030031 demonstrating efficacy in reducing airway inflammation in preclinical models .
*Calculated based on molecular formula.
Herbicidal Chloroacetamides
highlights agrochemicals like alachlor and pretilachlor, which feature chloroacetamide cores with diethylphenyl or methoxymethyl groups. These compounds inhibit plant lipid synthesis and are widely used as pre-emergent herbicides.
Pharmaceutical Intermediates
Compounds like N-[4-(2-oxopyrrolidin-1-yl)benzyl]acetamide () and 2-chloro-N-(2-{[4-(propan-2-yl)phenyl]methyl}-2,3-dihydro-1H-pyrazol-3-ylidene)acetamide () illustrate structural diversity in drug development. The former includes a pyrrolidinone ring for CNS drug synthesis, while the latter’s pyrazole moiety may enhance binding to kinase targets. The target compound’s cyclopropyl group could improve metabolic stability compared to these analogs .
Calcium Channel Modulators
Suvecaltamide () is a Cav channel stabilizer with a trifluoroethoxy-pyridine group, approved for essential tremor. The target compound lacks this electron-withdrawing group but shares the isopropylphenyl motif, suggesting divergent target affinities. Suvecaltamide’s stereochemistry (R-configuration) is critical for activity, whereas the target compound’s cyclopropyl group may impose conformational constraints .
Key Structural and Functional Comparisons
- Substituent Effects :
- Cyclopropyl vs. dimethylxanthine (HC-030031): Alters steric bulk and electronic properties.
- Isopropylphenyl vs. diethylphenyl (alachlor): Modifies lipophilicity and biodegradability.
- Molecular Weight : The target compound (~308.8 g/mol) falls within the range of bioactive chloroacetamides (269–318 g/mol), suggesting favorable pharmacokinetics.
- Synthetic Routes : Likely involves acetylation of cyclopropylamine intermediates, analogous to methods in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
